molecular formula C6H2Cl4O2 B164984 Tetrachlorohydroquinone CAS No. 87-87-6

Tetrachlorohydroquinone

Cat. No.: B164984
CAS No.: 87-87-6
M. Wt: 247.9 g/mol
InChI Key: STOSPPMGXZPHKP-UHFFFAOYSA-N
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Description

Tetrachlorohydroquinone is a chlorinated hydroquinone compound with the molecular formula C6H2Cl4O2. It is a major metabolite of the organochlorine biocide pentachlorophenol. This compound is known for its cytotoxic properties and its ability to induce oxidative stress in biological systems .

Mechanism of Action

Target of Action

Tetrachlorohydroquinone (TCHQ) is a metabolite of pentachlorophenol (PCP), a widely used biocide and wood preservative . The primary targets of TCHQ are DNA molecules and oxidative stress pathways in cells .

Mode of Action

TCHQ interacts with its targets by inducing reactive oxidant stress (ROS), which leads to DNA lesions . This interaction results in significant changes in the cell, including genotoxicity and potential carcinogenic effects .

Biochemical Pathways

TCHQ affects the oxidative stress pathways in cells. It is produced from H2O2 and tetrachloro-1,4-benzoquinone (TCBQ) through a metal-independent mechanism . TCHQ also induces the production of hydroxyl radicals, which can cause damage to various cellular components, including DNA . In addition, TCHQ has been found to inhibit the formation of hyphae in Candida albicans, a common fungal pathogen .

Pharmacokinetics

It is known that tchq is primarily excreted in urine as conjugates . A portion of the dose is recovered in urine as TCHQ and its conjugates . For both PCP and TCHQ, sulfates account for 90% or more of the total conjugates .

Result of Action

The action of TCHQ results in DNA lesions and the induction of oxidative stress in cells . This can lead to various cellular effects, including genotoxicity and potential carcinogenic effects . In addition, TCHQ has been found to inhibit the formation of biofilms by Candida albicans, a common fungal pathogen .

Action Environment

The action of TCHQ can be influenced by various environmental factors. It is known that TCHQ can induce oxidative stress and DNA damage in various environmental conditions .

Biochemical Analysis

Biochemical Properties

Tetrachlorohydroquinone interacts with various biomolecules in biochemical reactions. It has been identified as the main cause of pentachlorophenol-induced genotoxicity due to reactive oxidant stress (ROS) . The ROS production by TCHQ is associated with its interaction with enzymes and proteins, leading to cellular damage .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces massive ROS and prolonged ROS-triggered ERK activation in splenocytes . This leads to necrotic cell death of the splenocytes . TCHQ also increases the production of ROS, inhibits apoptosis, and induces loss of the mitochondrial membrane potential and necrosis in splenocytes .

Molecular Mechanism

The molecular mechanism of TCHQ involves its interaction with biomolecules at the molecular level. It exerts its effects through the induction of ROS and the activation of ERK . Inhibition of ROS production partially restores the mitochondrial membrane potential, inhibits ERK activity, elevates caspase-3 activity and PARP cleavage, and eventually switches the TCHQ-induced necrosis to apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TCHQ change over time. A high dose of TCHQ leads to necrotic cell death of the splenocytes through induction of massive and sudden ROS and prolonged ROS-triggered ERK activation

Dosage Effects in Animal Models

The effects of TCHQ vary with different dosages in animal models. High doses of TCHQ have been shown to lead to necrotic cell death in splenocytes

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of pentachlorophenol . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Tetrachlorohydroquinone can be synthesized through the chlorination of hydroquinone. The process involves chlorinating one mole of hydroquinone with 4 to 8 moles of chlorine gas in hydrochloric acid at temperatures ranging from 10°C to the boiling point of the reaction mixture. The resulting this compound is then oxidized by passing a mixture of gaseous chlorine and air or oxygen through the reaction mixture at temperatures between 80°C and the boiling point .

Chemical Reactions Analysis

Tetrachlorohydroquinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to tetrachlorobenzoquinone.

    Reduction: It can be reduced back to hydroquinone derivatives.

    Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.

Common reagents used in these reactions include chlorine gas for chlorination, and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions include tetrachlorobenzoquinone and other chlorinated hydroquinone derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Tetrachlorohydroquinone is similar to other chlorinated hydroquinones, such as trichlorohydroquinone and pentachlorohydroquinone. it is unique in its high degree of chlorination and its potent cytotoxic effects. Similar compounds include:

This compound stands out due to its specific applications in inhibiting biofilm formation and its significant oxidative stress-inducing capabilities.

Properties

IUPAC Name

2,3,5,6-tetrachlorobenzene-1,4-diol
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InChI

InChI=1S/C6H2Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOSPPMGXZPHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8058958
Record name 2,3,5,6-Tetrachlorohydroquinone
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Molecular Weight

247.9 g/mol
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CAS No.

87-87-6
Record name Tetrachloro-p-hydroquinone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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